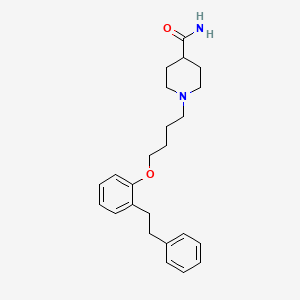
1-(4-(2-(2-Phenylethyl)phenoxy)butyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(2-Phenylethyl)phenoxy)butyl)-4-piperidinecarboxamide is a complex organic compound that features a piperidine ring, a phenoxy group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(2-Phenylethyl)phenoxy)butyl)-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the phenoxy and phenylethyl intermediates. These intermediates are then linked through a butyl chain to the piperidine ring. Common synthetic methods include:
Electrophilic Aromatic Substitution: This method is used to introduce the phenoxy group onto the aromatic ring.
Nucleophilic Substitution: This reaction is employed to attach the phenylethyl group to the butyl chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-(2-Phenylethyl)phenoxy)butyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylethyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can be used to alter the piperidine ring or other functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substituting Agents: Including halogens and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-(2-(2-Phenylethyl)phenoxy)butyl)-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-(2-Phenylethyl)phenoxy)butyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-(2-(2-Phenylethyl)phenoxy)butyl)-4-piperidinecarboxamide: shares structural similarities with other piperidine derivatives and phenoxy compounds.
Phenylethylamines: These compounds have a similar phenylethyl group and are known for their biological activity.
Phenoxybutylamines: These compounds feature a phenoxy group linked to a butyl chain, similar to the target compound.
Properties
CAS No. |
72278-97-8 |
|---|---|
Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[4-[2-(2-phenylethyl)phenoxy]butyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N2O2/c25-24(27)22-14-17-26(18-15-22)16-6-7-19-28-23-11-5-4-10-21(23)13-12-20-8-2-1-3-9-20/h1-5,8-11,22H,6-7,12-19H2,(H2,25,27) |
InChI Key |
ROWPAXNVXWTPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCCCOC2=CC=CC=C2CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
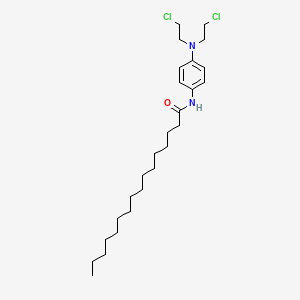
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
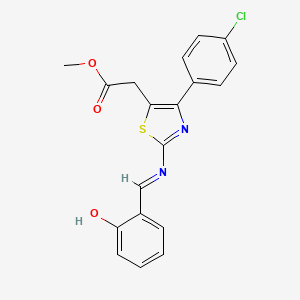

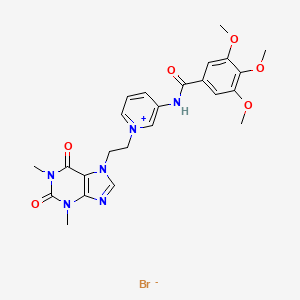


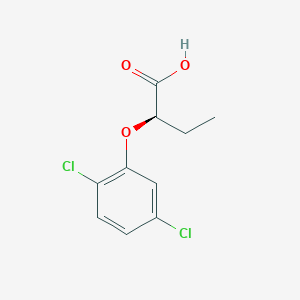
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
